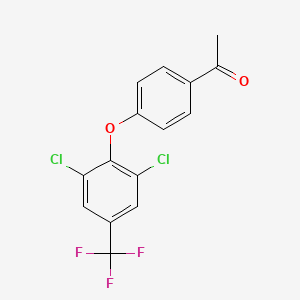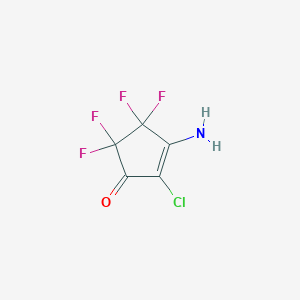![molecular formula C8H6ClF3O2S2 B6312474 [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride CAS No. 1357627-09-8](/img/structure/B6312474.png)
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethylthio)phenylmethanesulfonyl chloride, also known as TFMSCl, is a reagent used in organic synthesis and biochemistry. It is a colorless, crystalline compound that is soluble in both organic and aqueous solvents. It is a highly reactive reagent, and has a wide range of applications in organic synthesis and biochemistry. In particular, it is used in the synthesis of organic compounds, in the purification of proteins and peptides, and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the purification of proteins and peptides, as well as in the study of the biochemical and physiological effects of drugs. Additionally, it is used in the study of enzyme kinetics, and in the study of the structure and function of proteins.
Mecanismo De Acción
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as carbonyl compounds, to form a covalent bond. The reaction is reversible, and the products can be separated by chromatography.
Biochemical and Physiological Effects
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme trypsin, which is involved in the digestion of proteins. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has several advantages for use in lab experiments. It is a highly reactive reagent and is relatively inexpensive. Additionally, it is soluble in both organic and aqueous solvents, making it easy to use and handle. However, it is also a highly toxic compound, and should be handled with caution.
Direcciones Futuras
There are several potential future directions for research involving [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride. One possibility is to investigate its potential as an inhibitor of other enzymes, such as proteases and phosphatases. Additionally, it could be used to study the structure and function of membrane proteins, and to investigate its potential as a drug target. Finally, it could be used to study the biochemical and physiological effects of drugs, and to develop new drugs.
Métodos De Síntesis
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride can be synthesized from 4-trifluoromethylthiophenol and thionyl chloride in a two-step reaction. In the first step, the thionyl chloride is added to the 4-trifluoromethylthiophenol in a 1:1 molar ratio. The mixture is stirred at room temperature for 1 hour. In the second step, the reaction mixture is heated to 80°C for 2 hours. The resulting product is a colorless, crystalline solid.
Propiedades
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S2/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOYEEQLZXCWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)

